molecular formula C24H21N3O4S B11342096 Ethyl 3-[({[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate

Ethyl 3-[({[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11342096
M. Wt: 447.5 g/mol
InChI Key: ZSVPUZKLOWNSKL-UHFFFAOYSA-N
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Description

ETHYL 3-(2-{[3-CYANO-6-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features a combination of aromatic rings, cyano groups, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(2-{[3-CYANO-6-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the cyano and methoxyphenyl groups. The final steps include the formation of the ester and amide functionalities. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(2-{[3-CYANO-6-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the aromatic rings .

Scientific Research Applications

ETHYL 3-(2-{[3-CYANO-6-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 3-(2-{[3-CYANO-6-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ETHYL 3-(2-{[3-CYANO-6-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C24H21N3O4S

Molecular Weight

447.5 g/mol

IUPAC Name

ethyl 3-[[2-[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C24H21N3O4S/c1-3-31-24(29)17-5-4-6-19(13-17)26-22(28)15-32-23-18(14-25)9-12-21(27-23)16-7-10-20(30-2)11-8-16/h4-13H,3,15H2,1-2H3,(H,26,28)

InChI Key

ZSVPUZKLOWNSKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=C(C=CC(=N2)C3=CC=C(C=C3)OC)C#N

Origin of Product

United States

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